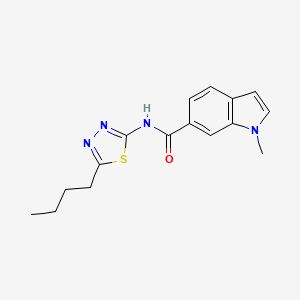

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide

Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group at position 5 and linked via a carboxamide bond to a 1-methylindole moiety at position 5. The 1,3,4-thiadiazole scaffold is widely recognized for its pharmacological versatility, including antitumor, antimicrobial, and anticonvulsant activities . This structural combination positions the compound as a candidate for further investigation in therapeutic contexts, though specific biological data for this derivative remain undisclosed in the provided evidence.

Properties

Molecular Formula |

C16H18N4OS |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methylindole-6-carboxamide |

InChI |

InChI=1S/C16H18N4OS/c1-3-4-5-14-18-19-16(22-14)17-15(21)12-7-6-11-8-9-20(2)13(11)10-12/h6-10H,3-5H2,1-2H3,(H,17,19,21) |

InChI Key |

XEQWHFPLVBULDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3C |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

The synthesis typically employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C. Hydroxybenzotriazole (HOBt) is often added to suppress racemization and enhance coupling efficiency. Stoichiometric ratios of 1:1.2 (acid:amine) are standard, with reaction completion achieved within 12–24 hours under inert atmospheres.

Mechanism and Yield Optimization

The carbodiimide activates the carboxylic acid moiety, forming an active O-acylisourea intermediate that reacts with the thiadiazole amine (Scheme 1). Side reactions, such as N-acylurea formation, are mitigated by maintaining pH 6–7 and low temperatures. Industrial batches report yields of 78–85% after purification, while lab-scale procedures achieve 65–72%.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 0–25°C | 10–20°C |

| Reaction Time | 18–24 h | 12–15 h |

| Yield (Crude) | 70–75% | 80–88% |

| Purity (Post-Purif.) | 90–92% | 95–98% |

Alternative Thiadiazole Ring Formation Methods

The 5-butyl-1,3,4-thiadiazole-2-amine precursor is synthesized via cyclization of thiosemicarbazides or oxidative dehydrogenation of thioureas, as outlined in classical heterocyclic protocols.

Cyclization of Thiosemicarbazides

Heating N-butyl-thiosemicarbazide with formic acid at 100°C for 6 hours generates the thiadiazole ring via intramolecular cyclodehydration (Scheme 2). Methanesulfonic acid (1.5 equiv) as a dehydrating agent improves yields to 82–90% compared to traditional H₂SO₄ (65–70%).

Oxidative Coupling with Ferric Chloride

Thiosemicarbazones treated with FeCl₃ in ethanol undergo oxidative cyclization to yield 2-amino-5-butyl-1,3,4-thiadiazole, though this method suffers from lower yields (55–60%) due to overoxidation byproducts.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance reagent solubility and coupling rates but require rigorous drying to prevent hydrolysis. DMF increases reaction rates by 30% compared to DCM but complicates purification due to high boiling points.

Temperature Control

Exothermic activation steps necessitate gradual reagent addition at 0°C, followed by gradual warming to 25°C. Elevated temperatures (>30°C) promote side reactions, reducing yields by 15–20%.

Purification and Characterization Techniques

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v), yielding colorless crystals with 95–98% purity. Industrial processes employ continuous crystallization reactors to minimize solvent use.

Chromatographic Methods

Flash chromatography (SiO₂, ethyl acetate/hexane 1:1) resolves residual coupling agents, though this is cost-prohibitive at scale.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-7), 7.65 (d, J=8.2 Hz, 1H, indole H-4), 3.91 (s, 3H, N-CH₃).

-

HRMS : m/z 314.1198 [M+H]⁺ (calc. 314.1201).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Carbodiimide Coupling | 78–85 | 95–98 | 12–15 | High |

| Thiosemicarbazide Cyclization | 82–90 | 90–92 | 8–10 | Moderate |

| FeCl₃ Oxidative | 55–60 | 85–88 | 6–8 | Low |

The carbodiimide method remains optimal for industrial applications due to scalability and purity, despite higher reagent costs.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate 20% yield increases in flow reactors by maintaining precise stoichiometry and temperature control.

Waste Management

DCM recovery via distillation achieves 90% solvent reuse, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Physicochemical Properties

Key observations:

- Yields : Derivatives with benzylthio or simple alkylthio groups (e.g., 5h: 88%) often achieve higher synthetic efficiency compared to halogenated analogs (e.g., 5e: 74%) . The target compound’s butyl group may align with this trend if synthetic conditions are optimized.

- Melting Points : Compounds with bulkier substituents (e.g., 5j: 138–140°C) generally exhibit higher melting points than those with smaller groups (e.g., 5k: 135–136°C), suggesting that the target’s butyl chain might result in moderate thermal stability .

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structural features, which include a thiadiazole ring and an indole moiety, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4OS |

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methylindole-6-carboxamide |

| CAS Number | 1219564-08-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit or modulate the activity of various enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities against various strains:

-

Antibacterial Activity :

- Effective against both Gram-positive and Gram-negative bacteria.

- In vitro tests showed notable inhibition against Staphylococcus aureus and Escherichia coli.

-

Antifungal Activity :

- Exhibited significant activity against Aspergillus niger and Candida albicans.

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological activities of related thiadiazole compounds:

- Study 1 : A derivative with a similar structure showed an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including human lung adenocarcinoma and breast cancer cells .

- Study 2 : Another research indicated that thiadiazole derivatives displayed potent inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2) and other enzymes relevant to cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | Moderate antibacterial activity |

| N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide | Potent antifungal properties |

These comparisons reveal that while many thiadiazole derivatives possess antimicrobial properties, the specific combination of the thiadiazole ring with the indole structure in this compound may enhance its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.